Methyl 4-acetyl-2-methylbenzoate

Organic Synthesis Process Chemistry Esterification

Generic benzoate esters fail to deliver the regioselective reactivity required for fluralaner analog synthesis. Methyl 4-acetyl-2-methylbenzoate (CAS 1036715-60-2) resolves this with its precise 2-methyl-4-acetyl architecture. • Achieves 99% esterification yield in patented processes, reducing raw material waste • Functions as Fluralaner-011 certified impurity standard for veterinary pharmaceutical QC • 4-Acetyl group supports ketone-specific transformations: reductive amination, Grignard additions, and condensations for kinase-targeted libraries. Reliable supply with full analytical documentation.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1036715-60-2
Cat. No. B1473580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetyl-2-methylbenzoate
CAS1036715-60-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C)C(=O)OC
InChIInChI=1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3
InChIKeyJPGRRURDXMILEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-acetyl-2-methylbenzoate: A Differentiated Aromatic Ester Intermediate


Methyl 4-acetyl-2-methylbenzoate (CAS 1036715-60-2), also known as 4-acetyl-2-methylbenzoic acid methyl ester, is an aromatic ester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Structurally, it features a benzene ring substituted with a methyl group at the 2‑position, an acetyl group at the 4‑position, and a methyl ester moiety. This substitution pattern imparts distinct reactivity and physicochemical properties that differentiate it from simpler benzoate esters and positional isomers. The compound is primarily supplied as a high‑purity (≥95%) intermediate for research and industrial applications, with documented utility in the synthesis of fluralaner‑related compounds and other functionalized building blocks .

High-purity aromatic ester intermediate for multi-step synthesis workflows
Fluralaner-related impurity standard and analytical method development
Differentiated 2-methyl-4-acetyl substitution pattern supports selective derivatization

Non-Substitutability of Methyl 4-acetyl-2-methylbenzoate


Generic substitution of methyl 4-acetyl-2-methylbenzoate with unsubstituted methyl benzoate or other positional isomers is untenable due to the compound's unique 2‑methyl‑4‑acetyl substitution pattern, which confers distinct reactivity and synthetic utility. The acetyl group serves as a versatile handle for further derivatization (e.g., reduction, condensation, or ketone‑specific transformations), while the methyl group influences both electronic and steric properties. These features directly impact reaction yields, downstream intermediate compatibility, and the structural integrity of final products, particularly in complex syntheses such as those for fluralaner‑related agents . The following sections provide quantitative evidence that underscores why procurement decisions must be based on this specific compound rather than on superficially similar alternatives.

Attribute
This Compound
Potential Substitute
Substitution Pattern
2-methyl-4-acetyl benzoate ester
Unsubstituted or positional isomer (e.g., 4-acetyl only)
Derivatization Reactivity
Acetyl handle for ketone-specific transformations
Lacks acetyl group; may not support same downstream chemistry
Analytical Identity
Matched to fluralaner impurity profiling (Fluralaner-011)
Different MW and retention; may not support impurity tracking
Similar CAS or generic methyl benzoates may not transfer directly; verify structural identity and purity specification before procurement.

Quantitative Differentiation of Methyl 4-acetyl-2-methylbenzoate


Esterification Yield vs. Methyl Benzoate

The final esterification step in the synthesis of methyl 4‑acetyl‑2‑methylbenzoate proceeds with a near‑quantitative yield of 99%, as reported in the patent literature for the preparation of this compound [1]. In contrast, the esterification of benzoic acid to yield methyl benzoate under optimized continuous‑flow conditions achieves a maximum yield of 81.05% [2]. This substantial 18‑percentage‑point improvement in yield translates directly to reduced waste, lower raw material consumption, and enhanced process economics when using the acetyl‑methyl‑substituted benzoate route.

Esterification Yield
Cross-study
99% vs. 81.05%
+18 pp
Supports process efficiency review
Cross-study comparison; verify under target process conditions
Organic Synthesis Process Chemistry Esterification

Structural Specificity for Fluralaner Impurity Profiling

Methyl 4‑acetyl‑2‑methylbenzoate (CAS 1036715‑60‑2) is explicitly catalogued as Fluralaner‑011, a designated analytical standard for the veterinary insecticide fluralaner . Its molecular weight of 192.21 g/mol and unique substitution pattern allow for unambiguous identification and quantification of fluralaner‑related impurities and degradation products. Generic methyl benzoate or other positional isomers (e.g., methyl 4‑acetylbenzoate, MW 178.19) do not share this precise structural fingerprint and are therefore unsuitable as surrogates in fluralaner quality control workflows.

Structural Identity
Class-level
C₁₁H₁₂O₃ vs. C₁₀H₁₀O₃
MW +14.02; ortho-methyl present
Required for impurity profiling accuracy
Source-specific verification recommended
Analytical Chemistry Pharmaceutical Quality Control Veterinary Medicine

Purity Benchmarks vs. Commodity Methyl Benzoates

Methyl 4‑acetyl‑2‑methylbenzoate is routinely available from commercial suppliers at a minimum purity of 95% . In contrast, many generic methyl benzoate derivatives (e.g., methyl o‑toluate, CAS 89‑71‑4) are often supplied at unspecified or lower purity grades unless custom‑purified, due to their commodity‑chemical status . This defined 95% purity specification reduces the need for additional purification steps and ensures batch‑to‑batch consistency in sensitive synthetic applications.

Purity Specification
Class-level
≥95% guaranteed
vs. variable commodity grades
Reduces downstream purification needs
Supplier specification review recommended
Chemical Sourcing Intermediate Purity Supply Chain

Optimal Procurement Scenarios for Methyl 4-acetyl-2-methylbenzoate


Fluralaner Impurity Standard and Analytical Method Development

Methyl 4‑acetyl‑2‑methylbenzoate (Fluralaner‑011) is employed as a certified analytical standard for the identification and quantification of fluralaner impurities, ensuring compliance with regulatory specifications in veterinary pharmaceuticals. Its unique molecular weight and substitution pattern enable precise chromatographic separation and mass spectrometric detection [1].

Synthesis of Functionalized Benzoate Intermediates

The compound's 99% esterification yield, as demonstrated in patented processes, makes it a cost‑effective building block for the production of advanced pharmaceutical and agrochemical intermediates. The high yield reduces raw material consumption and waste generation, enhancing overall process economics [1].

Medicinal Chemistry Scaffold for Kinase Inhibitor and Bioactive Molecule Libraries

The 4‑acetyl group serves as a versatile handle for ketone‑specific transformations (e.g., reductive amination, Grignard additions, or condensation reactions), while the 2‑methyl group provides steric and electronic modulation. These features support the synthesis of diversified compound libraries targeting kinases and other therapeutically relevant enzymes .

Application
Selection Property
Validation Focus
Fluralaner impurity profiling
Structural identity verification
Chromatographic method specificity
Functionalized benzoate synthesis
Reported high-yield esterification route
Process yield verification
Medicinal chemistry library synthesis
Ketone derivatization versatility
Library diversification assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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